

# Technical Guide: Pharmacokinetic Profiling of 4-[2-(3-Bromophenoxy)ethyl]morpholine

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## Compound of Interest

**Compound Name:** 4-[2-(3-Bromophenoxy)ethyl]morpholine

**CAS No.:** 435283-95-7

**Cat. No.:** B1269199

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## Executive Summary & Compound Identity

**4-[2-(3-Bromophenoxy)ethyl]morpholine** is a lipophilic, basic tertiary amine belonging to the N-substituted phenoxyethyl-morpholine class. Structurally, it consists of a morpholine ring connected via an ethyl linker to a 3-bromo-substituted phenyl ring.

- Primary Classification: CNS-penetrant small molecule.
- Predicted Therapeutic Area: Neuropharmacology (Sigma-1 receptor agonist, SERT/NET modulator, or Cholinesterase inhibitor).
- Pharmacokinetic Archetype: High permeability, high volume of distribution, extensive hepatic metabolism (flow-limited clearance).

## Physicochemical Foundation

Property	Value (Predicted)	Implication for PK
Molecular Weight	286.17 g/mol	Favorable for CNS penetration (< 400 Da).
LogP (Lipophilicity)	-2.8 – 3.2	High passive permeability; high tissue binding.
pKa (Basic)	-8.0 – 8.5 (Morpholine N)	Ionized at physiological pH; lysosomal trapping likely.
PSA (Polar Surface Area)	~30 Å <sup>2</sup>	Excellent blood-brain barrier (BBB) crossing potential.
Solubility	High (pH 1.2); Low (pH 7.4)	Dissolution-limited absorption in the lower intestine.

## Predicted Pharmacokinetic Profile (ADME)

### Absorption

Based on the Lipinski Rule of 5 and Veber's Rules, this molecule exhibits properties consistent with BCS Class II (High Permeability, Low Solubility at neutral pH).

- Mechanism: Passive transcellular diffusion.
- Bioavailability (F): Expected to be moderate-to-high (>50%), limited primarily by first-pass metabolism rather than absorption.
- Tmax: Rapid absorption expected (0.5 – 1.5 hours) due to high lipophilicity.

### Distribution

- Volume of Distribution (Vd): Predicted to be high (> 5 L/kg). The basic amine function promotes extensive tissue binding (lysosomal sequestration) and partitioning into lipid-rich tissues (brain, adipose).
- Protein Binding (PPB): High (> 90%). Likely binds to Alpha-1-Acid Glycoprotein (AAG) due to its basic nature, and Albumin.

- Blood-Brain Barrier (BBB): High Penetration. The combination of a moderate LogP, low PSA, and tertiary amine structure suggests a Brain/Plasma ratio > 1.0.

## Metabolism (Clearance)

The molecule is expected to undergo extensive Phase I hepatic metabolism.

- Primary Enzyme: CYP2D6 is the predicted major metabolizer (typical for lipophilic bases with an aromatic ring at 5-7 Å from the nitrogen). CYP3A4 likely contributes to N-dealkylation.
- Metabolic Pathways:
  - N-Dealkylation: Cleavage of the morpholine ring or the ethyl linker.
  - O-Dealkylation: Cleavage of the ether bond (yielding 3-bromophenol).
  - Aromatic Hydroxylation: Oxidation of the phenyl ring (likely para to the ether or bromine).

## Excretion

- Route: Renal excretion of polar metabolites (glucuronides/sulfates).
- Parent Drug: Negligible renal clearance of unchanged drug due to high tubular reabsorption of the lipophilic unionized form.

## Experimental Protocols for Validation

To confirm the predicted profile, the following standardized workflows must be executed.

### Protocol A: Metabolic Stability (Microsomal Clearance)

Objective: Determine intrinsic clearance (

) and half-life (

).

- System: Pooled Human Liver Microsomes (HLM) or Hepatocytes.
- Concentration: 1 µM test compound (to ensure linear kinetics).

- Incubation: 0, 5, 15, 30, 45 min at 37°C with NADPH regenerating system.
- Analysis: LC-MS/MS quantification of parent depletion.
- Calculation:

Where

is the elimination rate constant.

## Protocol B: Blood-Brain Barrier Permeability (MDR1-MDCK)

Objective: Assess CNS penetration and P-glycoprotein (P-gp) efflux liability.

- Cell Line: MDCK-MDR1 (Transfected with human P-gp).
- Setup: Transwell assay (Apical to Basolateral vs. Basolateral to Apical).
- Measurement: Apparent Permeability ( ) and Efflux Ratio (ER).
  - Criteria:  
and  
indicates excellent CNS penetration.

## Protocol C: Plasma Protein Binding (Rapid Equilibrium Dialysis)

Objective: Determine Fraction Unbound (

) to calculate active concentration.

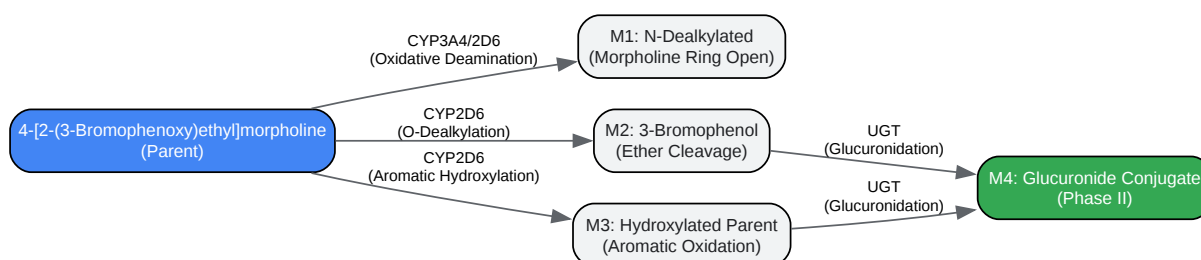
- Device: RED (Rapid Equilibrium Dialysis) plate.
- Matrix: Human Plasma vs. PBS Buffer.

- Duration: 4 hours at 37°C.
- Analysis: LC-MS/MS of both chambers.
- Validation: Use Warfarin (high binding) and Propranolol (moderate binding) as controls.

## Visualization of Metabolic Pathways & Workflow

### Figure 1: Predicted Metabolic Map

This diagram illustrates the logical degradation pathways based on the chemical structure.

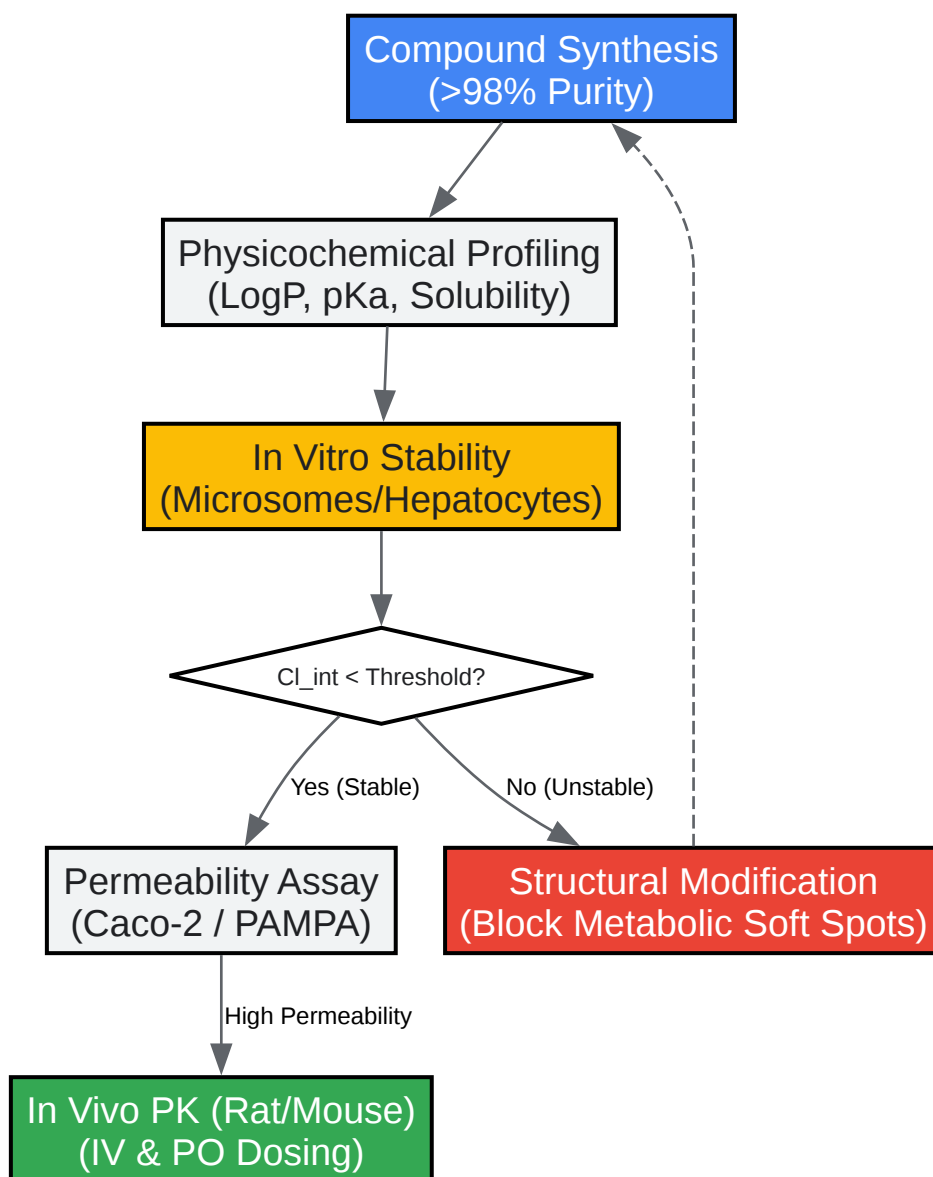


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Caption: Predicted Phase I and II metabolic pathways mediated by Cytochrome P450 enzymes.

### Figure 2: PK Characterization Decision Tree

The standard industrial workflow for validating the PK of a CNS lead compound.



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Caption: Step-wise decision tree for pharmacokinetic validation of the lead compound.

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- To cite this document: BenchChem. [Technical Guide: Pharmacokinetic Profiling of 4-[2-(3-Bromophenoxy)ethyl]morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1269199/docs#technical-guide-pharmacokinetic-profiling-of-4-2-3-bromophenoxy-ethyl-morpholine\]](https://www.benchchem.com/product/b1269199/docs#technical-guide-pharmacokinetic-profiling-of-4-2-3-bromophenoxy-ethyl-morpholine)

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